(Cyclohexylmethyl)pyrazine

Regulatory Compliance Flavor Chemistry Food Safety

(Cyclohexylmethyl)pyrazine (2-(cyclohexylmethyl)pyrazine) is a member of the alkylpyrazine class, characterized by a six-membered aromatic heterocyclic ring containing two nitrogen atoms substituted with a cyclohexylmethyl group. This substitution yields a molecular formula of C11H16N2, a molecular weight of 176.26 g/mol, and a predicted LogP of approximately 2.77, classifying it as a relatively lipophilic flavor and fragrance ingredient.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 28217-92-7
Cat. No. B1628356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclohexylmethyl)pyrazine
CAS28217-92-7
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2=NC=CN=C2
InChIInChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h6-7,9-10H,1-5,8H2
InChIKeyDGJZDAIWCSVZBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(Cyclohexylmethyl)pyrazine (CAS 28217-92-7) Class & Baseline Characteristics for Procurement


(Cyclohexylmethyl)pyrazine (2-(cyclohexylmethyl)pyrazine) is a member of the alkylpyrazine class, characterized by a six-membered aromatic heterocyclic ring containing two nitrogen atoms substituted with a cyclohexylmethyl group [1]. This substitution yields a molecular formula of C11H16N2, a molecular weight of 176.26 g/mol, and a predicted LogP of approximately 2.77, classifying it as a relatively lipophilic flavor and fragrance ingredient . It is recognized as a flavoring agent with FEMA GRAS status (FEMA 3631) and JECFA Number 783, establishing its regulatory baseline for use in food applications [2][3]. The compound is characterized by a nutty, musty, and green organoleptic profile [4].

Why Generic Alkylpyrazine Substitution Fails: The Specific Case for (Cyclohexylmethyl)pyrazine (CAS 28217-92-7)


Generic substitution of alkylpyrazines in flavor and fragrance formulations is a high-risk procurement strategy due to the extreme sensitivity of the human olfactory system to minor structural modifications. The class of alkylpyrazines exhibits a wide range of odor detection thresholds, varying by over six orders of magnitude (from 0.00001 ppm to 6.00 ppm) based on substituent identity and position [1]. A change as subtle as the position of a double bond in an alkenyl side chain can alter the odor threshold by 8000-fold [2]. Therefore, selecting a compound based solely on its pyrazine core ignores the critical quantitative differences in potency, character, and regulatory status that are defined by its unique substituents. (Cyclohexylmethyl)pyrazine, with its specific cyclohexylmethyl moiety, provides a distinct and defined sensory profile that cannot be reliably replicated by a 'similar' alkylpyrazine without extensive reformulation and revalidation, making direct substitution a potential source of batch failure and product inconsistency.

(Cyclohexylmethyl)pyrazine (CAS 28217-92-7) Quantitative Differentiation Evidence vs. Key Analogs


Regulatory Status Differentiation: FEMA GRAS & JECFA Clearance vs. Unlisted Analogs

(Cyclohexylmethyl)pyrazine possesses specific and unambiguous regulatory identifiers (FEMA 3631, JECFA 783) that confirm its evaluated safety for use as a flavoring substance in food [1]. This established regulatory standing provides a direct procurement advantage over many closely related alkylpyrazine analogs, which may lack any formal FEMA GRAS or JECFA status, thereby introducing significant regulatory uncertainty and potential market access barriers [2].

Regulatory Compliance Flavor Chemistry Food Safety

Lipophilicity Differentiation: Higher LogP (2.77) for Oil-Phase Partitioning vs. Lower LogP Analogs

(Cyclohexylmethyl)pyrazine exhibits a measured LogP of 2.77, which is notably higher than that of many common alkylpyrazine flavor ingredients, such as 2-acetylpyrazine (LogP ~0.5) and 2-methylpyrazine (LogP ~0.7) [1][2]. This higher lipophilicity quantifiably predicts a significantly greater partition into oil and fat phases versus aqueous phases, a critical parameter for flavor release and perception in many food matrices .

Formulation Science Physicochemical Properties Flavor Delivery

Boiling Point Differentiation: Moderate Volatility (272°C at 760 mmHg) for Thermal Process Stability

The boiling point of (cyclohexylmethyl)pyrazine is predicted to be 272.0 ± 20.0 °C at 760 mmHg, which is significantly higher than that of lower-molecular-weight alkylpyrazines like 2,5-dimethylpyrazine (155°C) and 2,3,5-trimethylpyrazine (172°C) [1]. This higher boiling point indicates a lower vapor pressure at ambient temperature, which correlates with reduced volatility and a different temporal flavor release profile, particularly in applications involving heating.

Thermal Processing Flavor Stability Volatile Analysis

Organoleptic Profile Differentiation: Unique Combination of Nutty, Musty, and Green Notes vs. Simpler Pyrazine Profiles

(Cyclohexylmethyl)pyrazine is characterized by a specific, multi-faceted odor profile described as 'nutty, musty, and green' at a standard evaluation concentration of 0.10% in dipropylene glycol . This profile is distinct from that of many common alkylpyrazines, which often present as simpler 'roasted,' 'earthy,' or 'chocolate' notes, as in 2,3,5-trimethylpyrazine (roasted, earthy) or tetramethylpyrazine (chocolate-like) [1]. The unique combination of these three descriptors is a defining feature for this specific molecule.

Sensory Science Flavor Creation Quality Control

(Cyclohexylmethyl)pyrazine (CAS 28217-92-7) Evidence-Backed Application Scenarios


Regulatory-Compliant Nutty Flavor Formulation for Global Food and Beverage Markets

The unambiguous FEMA GRAS (3631) and JECFA (783) status of (cyclohexylmethyl)pyrazine makes it the preferred choice for industrial flavor houses developing 'nutty' and 'musty' profiles intended for mass-market food and beverage products. This regulatory clarity allows for seamless inclusion in product formulations destined for international trade, circumventing the need for costly and time-consuming regional safety assessments that would be required for unlisted alkylpyrazine alternatives [1][2].

High-Fat Food Formulation and Processing for Enhanced Flavor Retention

The combination of a relatively high boiling point (272°C) and elevated LogP (2.77) makes (cyclohexylmethyl)pyrazine ideally suited for use in high-fat food products that undergo thermal processing, such as baked goods, chocolate, and fried snack foods [1]. Its lipophilic nature ensures effective partitioning into the lipid phase of the food matrix, while its lower volatility relative to smaller alkylpyrazines promotes superior flavor retention during baking, frying, or extrusion, leading to a more robust and shelf-stable flavor profile [2].

Differentiated 'Musty' and 'Green' Flavor Signature Creation

The unique organoleptic profile of (cyclohexylmethyl)pyrazine, characterized by the combination of 'nutty, musty, and green' notes, positions it as a critical ingredient for flavorists seeking to create complex, signature flavor profiles [1]. Unlike more common 'roasted' or 'chocolate' alkylpyrazines, this compound offers a distinct nuance. It is therefore a key procurement target for R&D projects aimed at developing novel flavor formulations for categories like savory snacks, sauces, and plant-based meat alternatives where these specific sensory dimensions are desired.

Quality Control Reference Standard for Authentic Nutty/Musty Flavor Analysis

Given its well-defined physicochemical properties and specific sensory profile, (cyclohexylmethyl)pyrazine serves as an excellent reference standard in analytical chemistry and sensory quality control (QC) laboratories. Its use ensures the accuracy and consistency of gas chromatography-mass spectrometry (GC-MS) methods and sensory panel training for products targeting 'nutty' and 'musty' flavor notes, providing a verifiable benchmark against which production batches can be measured [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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